

Experimental Evidence & Key Findings

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Compound Focus: Tripolin A

CAS No.: 128943-03-3

Cat. No.: S005885

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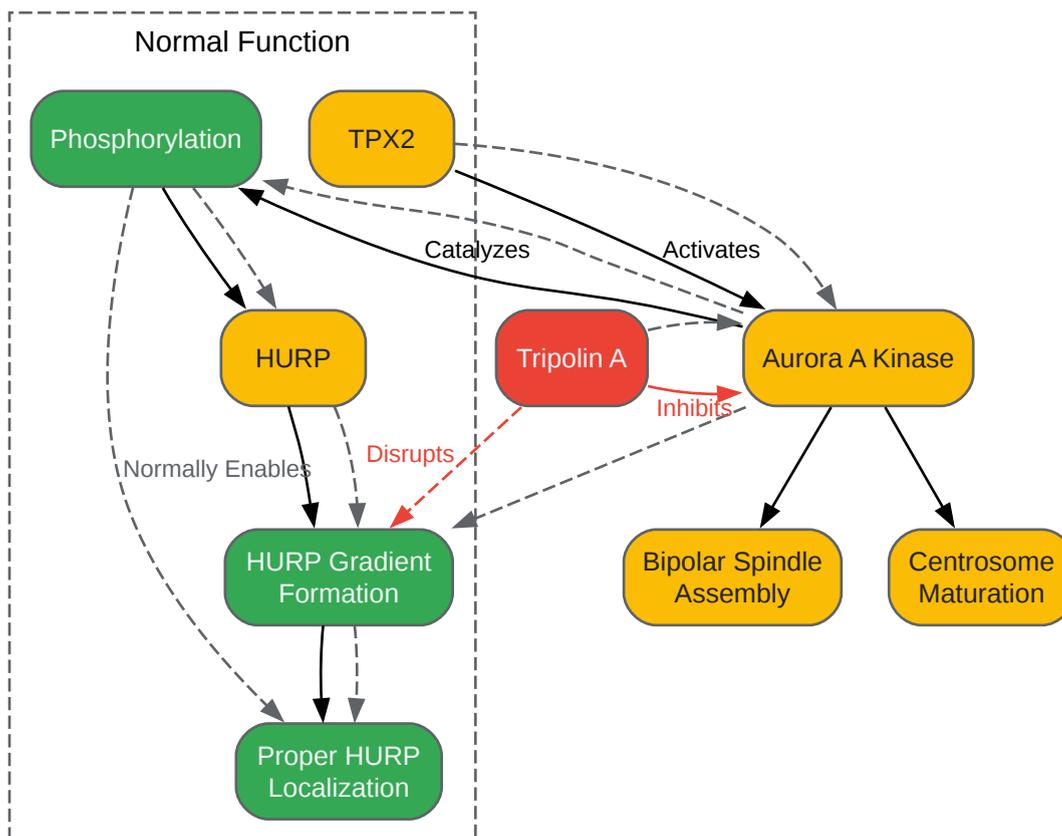
Researchers combined **in vitro**, **in vivo single cell**, and **in silico studies** to characterize **Tripolin A** [1] [2]. Key experiments and their methodologies are detailed below.

| Experimental Area | Protocol/Method Description | Key Finding |
|-------------------------------|--|--|
| In Vitro Kinase Assay | Measured inhibition of Aurora A kinase activity; tested IC ₅₀ stability with increasing ATP concentrations [1] [2]. | Confirmed non-ATP competitive inhibition ; IC ₅₀ for Aurora A is 1.5 μM [1] [2]. |
| Selectivity Profiling | Evaluated IC ₅₀ against Aurora B and receptor tyrosine kinases (EGFR, FGFR, KDR, IGF1R) in vitro [1]. | Showed ~5-fold selectivity for Aurora A over Aurora B; less potent against other kinases [1]. |
| Binding Affinity (DSF) | Differential Scanning Fluorimetry (DSF) to measure protein thermal stability shift (ΔT _m) upon compound binding [1] [2]. | Tripolin A binding increased T_m by 2°C , indicating direct binding and stabilizing effect on Aurora A [1] [2]. |
| Cellular Activity (IF) | Treated HeLa cells (20 μM, 5h/24h); immunofluorescence (IF) for pAurora A (T288) and total Aurora A [1] [2]. | Reduced spindle-bound pAurora A by 85% (5h); did not affect total Aurora A protein levels [1] [2]. |
| Spindle Phenotype (IF) | IF analysis of microtubules, centrosomes, and chromosomes in treated cells [1] [2]. | Induced monopolar spindles, fragmented centrosomes, abnormal spindle formation [1]. |

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|------------------------|--|--|
| HURP Localization (IF) | IF to assess HURP (substrate) distribution on spindle microtubules in treated cells [3] [1]. | Disrupted HURP gradient near chromosomes without preventing its initial MT binding [3] [1]. |

Mechanism of Action and Signaling Pathway

Tripolin A inhibits Aurora A kinase, which disrupts its regulation of key substrates involved in mitotic spindle assembly. A particularly significant finding is its unique effect on HURP, revealing a regulatory mechanism distinct from simply blocking association.



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Tripolin A inhibits Aurora A, disrupting HURP's gradient localization without blocking microtubule binding [3] [1] [2].

Research Applications and Significance

- **As a Chemical Probe:** Its **non-ATP competitive mechanism** makes **Tripolin A** valuable for dissecting complex Aurora A functions and exploring allosteric regulation [3] [1].
- **Scaffold for Drug Development:** **Tripolin A** provides a starting point for designing new inhibitors, particularly for cancers with Aurora A overexpression [3] [1] [2].
- **Uncovering New Biology:** The compound helped reveal that Aurora A phosphorylation controls HURP's distribution on microtubules, a function distinct from simply mediating binding [3] [1].

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References

1. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A ... [pmc.ncbi.nlm.nih.gov]
2. Tripolin A, a Novel Small-Molecule Inhibitor of Aurora A ... [journals.plos.org]
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